molecular formula C16H11BrO3 B3906817 (E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE

(E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE

Cat. No.: B3906817
M. Wt: 331.16 g/mol
InChI Key: VSCQVUUNFUZOBZ-LREOWRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a benzo[1,3]dioxol (methylenedioxyphenyl) group at the 3-position and a 4-bromophenyl group at the 1-position. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQVUUNFUZOBZ-LREOWRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36716-01-5
Record name NSC83477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-BROMO-3,4-(METHYLENEDIOXY)-CHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[1,3]dioxole and 4-bromobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between benzo[1,3]dioxole and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Dehydration: The intermediate undergoes dehydration to form the final product, (E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the compound possess significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the bromophenyl group is believed to enhance the biological activity by facilitating interactions with cellular targets involved in cancer progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Organic Synthesis

Building Block for Complex Molecules
(E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex organic compounds. The compound can undergo reactions such as nucleophilic addition and electrophilic substitution, which are critical in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Fluorescent Materials
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research is ongoing to optimize its photophysical properties for enhanced performance in these applications .

Case Study 1: Anticancer Research

A study conducted on a series of benzodioxole derivatives, including (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one, demonstrated potent cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing various benzodioxole derivatives for antimicrobial activity, (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one showed promising results against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Chalcone analogs differ primarily in substituents on the aryl rings, which modulate electronic properties and biological efficacy. Key comparisons include:

Compound Substituents (Position 1 / Position 3) Electronic Effects Molecular Weight
Target Compound 4-Bromophenyl / Benzo[1,3]dioxol-5-yl Strong electron-withdrawing (Br) ~331.17 g/mol†
(E)-1-(4-Fluorophenyl) analog 4-Fluorophenyl / Benzo[1,3]dioxol-5-yl Moderate electron-withdrawing (F) 270.26 g/mol
(E)-1-(4-Hydroxyphenyl) analog 4-Hydroxyphenyl / Benzo[1,3]dioxol-5-yl Electron-donating (OH) ~268.26 g/mol
(E)-1-(3-Nitrophenyl) analog 3-Nitrophenyl / Benzo[1,3]dioxol-5-yl Strong electron-withdrawing (NO₂) 297.27 g/mol
(E)-1-(4-(Trifluoromethyl)phenyl) analog 4-CF₃ / 4-(Dimethylamino)phenyl CF₃ (electron-withdrawing), NMe₂ (electron-donating) ~335.28 g/mol

†Calculated based on molecular formula C₁₆H₁₁BrO₃.

Key Observations :

  • Hydroxyl groups improve solubility via hydrogen bonding but may reduce metabolic stability .

Insights :

  • The target compound’s benzo[1,3]dioxol and bromophenyl groups are critical pharmacophores in antiparasitic hybrids .
  • MAO-B inhibition in dimethylamino-substituted analogs highlights the role of electron-donating groups in enzyme interaction .

Comparison :

  • Cross-metathesis () offers regioselectivity for α,β-unsaturated ketones, while Claisen-Schmidt condensation is widely used for chalcones .

Supramolecular and Crystallographic Features

  • Hydrogen bonding patterns in chalcones are influenced by substituents. For example, hydroxyl groups () form strong O–H⋯O bonds, whereas bromine participates in weaker halogen interactions .
  • The benzo[1,3]dioxol group facilitates π-π stacking, as observed in crystal structures of related compounds .

Biological Activity

Overview

(E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a benzodioxole derivative, has garnered interest in the scientific community due to its unique structural features and potential biological activities. The compound consists of a benzo[1,3]dioxole ring and a bromophenyl group linked by a prop-2-en-1-one moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

  • Molecular Formula : C16H11BrO3
  • IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-2-propen-1-one
  • Molecular Weight : 329.16 g/mol
  • Structural Characteristics : The presence of the bromine atom and the dioxole ring contributes to its distinctive reactivity and biological interactions.

The biological activity of (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing various physiological responses.
  • Gene Expression Alteration : The compound may affect the expression of genes related to its biological activity.

Anticancer Properties

Research indicates that derivatives similar to (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 μM to 14.65 μM .
Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Case Studies

A study focused on curcumin analogues demonstrated that similar compounds could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at low concentrations . These findings support the potential use of (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one as a therapeutic agent.

Comparative Analysis

In comparison to other compounds with similar structural motifs, (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one shows promise due to its dual functionality as both an anticancer and antimicrobial agent.

CompoundActivity TypeNotable Effects
4,5-Dihydroxybenzenedisulfonic acidAntioxidantScavenging free radicals
Curcumin AnaloguesAnticancerInduced apoptosis in MDA-MB-231 cells

Q & A

Q. What are the optimal synthetic routes for (E)-3-Benzo[1,3]dioxol-5-yl-1-(4-bromophenyl)prop-2-en-1-one, and how can dimerization be minimized during synthesis?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between a benzo[1,3]dioxole-substituted aldehyde and 4-bromoacetophenone. To minimize dimerization (a common side reaction), controlled reaction conditions are critical:

  • Use anhydrous solvents (e.g., ethanol or methanol) under nitrogen atmosphere.
  • Optimize temperature (reflux at ~80°C) and stoichiometric ratios (1:1 aldehyde:ketone).
  • Add catalytic amounts of acid (e.g., HCl) or base (e.g., NaOH) to enhance enolate formation while avoiding prolonged reaction times .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 15–16 Hz for trans-α,β-unsaturated ketone protons) and aromatic proton integration. The benzo[1,3]dioxole moiety shows characteristic singlets for methylenedioxy protons at δ ~5.9–6.1 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) and isotopic patterns (e.g., bromine’s 1:1 M+/M+2 ratio) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and aromatic C-H vibrations .

Advanced Research Questions

Q. How can regioselective modifications be achieved on the benzo[1,3]dioxole ring to enhance biological activity?

Methodological Answer:

  • Electrophilic Substitution : Introduce functional groups (e.g., nitro, bromo) at the 5-position of the benzo[1,3]dioxole ring using HNO₃/H₂SO₄ or Br₂/FeBr₃. Monitor regioselectivity via TLC and HPLC .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the brominated position, enhancing π-conjugation for improved bioactivity .

Q. What in vivo models are appropriate for evaluating the anticonvulsant potential of this compound?

Methodological Answer:

  • Maximal Electroshock (MES) Test : Assess seizure protection in rodents (ED₅₀ values). Doses are administered intraperitoneally, with latency to tonic-clonic seizures measured .
  • Pentylenetetrazole (PTZ)-Induced Seizures : Evaluate GABAergic modulation. Compare compound efficacy to standard anticonvulsants (e.g., phenytoin) .
  • Neurotoxicity Screening : Rotarod tests determine motor impairment at therapeutic doses .

Q. How should researchers address discrepancies in pharmacological efficacy across derivative compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. For example, derivatives with para-bromo substitution show enhanced anticonvulsant activity due to increased lipophilicity .
  • Dose-Response Curves : Identify non-linear pharmacokinetics or saturation effects using Hill slope analysis .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to voltage-gated sodium channels (e.g., PDB ID: 6AGF) using AutoDock Vina. Focus on hydrogen bonding with key residues (e.g., Lys 1234) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer mechanisms in redox-mediated bioactivity .

Q. What insights into molecular conformation can be gained from X-ray crystallography of this compound?

Methodological Answer:

  • Crystal Packing Analysis : Reveal planar geometry of the α,β-unsaturated ketone, critical for π-π stacking interactions in biological membranes.
  • Intramolecular Hydrogen Bonding : Identify stabilizing interactions between the carbonyl oxygen and adjacent aromatic protons, influencing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-3-BENZO[1,3]DIOXOL-5-YL-1-(4-BROMOPHENYL)PROP-2-EN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.